molecular formula C6H14FNO B6236257 2-[(3-fluoropropyl)(methyl)amino]ethan-1-ol CAS No. 1132785-20-6

2-[(3-fluoropropyl)(methyl)amino]ethan-1-ol

Cat. No. B6236257
CAS RN: 1132785-20-6
M. Wt: 135.2
InChI Key:
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Description

2-[(3-Fluoropropyl)(methyl)amino]ethan-1-ol, also known as 3-fluoropropylmethyl-amine or 3-FMA, is an organic compound that is used in various scientific research applications. It is a synthetic derivative of amphetamine and has been studied for its biochemical and physiological effects in laboratory experiments.

Scientific Research Applications

3-FMA has been studied for its potential applications in neuroscience and pharmacology. In particular, it has been studied for its ability to modulate the release of dopamine and serotonin in the brain. Additionally, 3-FMA has been studied for its potential to act as a stimulant and to induce euphoria.

Mechanism of Action

3-FMA acts as a monoamine transporter inhibitor, which means that it blocks the reuptake of monoamines such as dopamine and serotonin. By blocking the reuptake of these neurotransmitters, 3-FMA increases their concentrations in the synaptic cleft, thereby increasing their effects on the postsynaptic neuron.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-FMA are largely dependent on the dose administered. At low doses, 3-FMA has been shown to increase alertness, focus, and motivation. At higher doses, 3-FMA has been shown to induce euphoria and to increase the release of dopamine and serotonin. Additionally, 3-FMA has been shown to inhibit the reuptake of norepinephrine, which can lead to increased heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

The advantages of using 3-FMA in laboratory experiments include its low cost, its low toxicity, and its ability to modulate the release of dopamine and serotonin. Additionally, 3-FMA has a relatively short half-life, which makes it easier to study its effects in laboratory experiments. The main limitation of 3-FMA is its potential to induce euphoria, which can confound the results of laboratory experiments.

Future Directions

Future research on 3-FMA should focus on its potential applications in the treatment of neurological and psychiatric disorders. Additionally, further research should be conducted to better understand the biochemical and physiological effects of 3-FMA. Additionally, further research should be conducted to better understand the mechanism of action of 3-FMA and to develop more effective methods of synthesis. Finally, further research should be conducted to determine the long-term effects of 3-FMA on the brain and body.

Synthesis Methods

3-FMA is synthesized through a two-step process of N-alkylation and fluorination. The first step involves the N-alkylation of aniline with propionyl chloride, which is then followed by the fluorination of the resulting N-alkylated intermediate with potassium fluoride. The two-step process yields 3-FMA in an overall yield of approximately 80%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(3-fluoropropyl)(methyl)amino]ethan-1-ol involves the reaction of 3-fluoropropylmagnesium bromide with N-methyl-N-(2-hydroxyethyl)amine.", "Starting Materials": [ "3-fluoropropylmagnesium bromide", "N-methyl-N-(2-hydroxyethyl)amine" ], "Reaction": [ "Prepare 3-fluoropropylmagnesium bromide by reacting 3-fluoropropyl bromide with magnesium metal in diethyl ether.", "Prepare N-methyl-N-(2-hydroxyethyl)amine by reacting N-methylpropylamine with ethylene oxide.", "Add 3-fluoropropylmagnesium bromide to a solution of N-methyl-N-(2-hydroxyethyl)amine in tetrahydrofuran.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction with dilute hydrochloric acid.", "Extract the product with diethyl ether.", "Dry the organic layer over anhydrous magnesium sulfate.", "Concentrate the solution under reduced pressure to obtain the desired product." ] }

CAS RN

1132785-20-6

Product Name

2-[(3-fluoropropyl)(methyl)amino]ethan-1-ol

Molecular Formula

C6H14FNO

Molecular Weight

135.2

Purity

95

Origin of Product

United States

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